molecular formula C13H12N2O4S2 B5786881 N-[2-(methylthio)phenyl]-2-nitrobenzenesulfonamide

N-[2-(methylthio)phenyl]-2-nitrobenzenesulfonamide

Cat. No. B5786881
M. Wt: 324.4 g/mol
InChI Key: DCUUKXRFFWHQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(methylthio)phenyl]-2-nitrobenzenesulfonamide, commonly known as Methylthioninium chloride or methylene blue, is a chemical compound that has been used extensively in scientific research due to its unique properties. It is a heterocyclic aromatic compound with a blue color and is widely used in the medical field as a diagnostic and therapeutic agent. In

Mechanism of Action

The mechanism of action of Methylthioninium chloride is complex and multifaceted. It acts as a reducing agent, which allows it to convert oxidized hemoglobin back to its functional state. It also interacts with amyloid beta peptides, inhibiting their aggregation and reducing the formation of toxic oligomers. In addition, Methylthioninium chloride has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Methylthioninium chloride has a variety of biochemical and physiological effects. In addition to its role as a reducing agent and inhibitor of amyloid beta aggregation, it has been shown to have anti-inflammatory and anti-apoptotic effects. It has also been shown to increase the production of ATP in cells, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

Methylthioninium chloride has several advantages for use in lab experiments. It is relatively inexpensive and readily available, making it accessible to researchers. It also has a long history of use in the medical field, which has led to a significant amount of research on its properties and effects. However, there are also limitations to its use. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments. In addition, its mechanism of action is complex and not fully understood, which may make it difficult to interpret results from experiments.

Future Directions

There are several potential future directions for research on Methylthioninium chloride. One area of focus could be on its potential use as a therapeutic agent for conditions such as Alzheimer's disease and other neurodegenerative disorders. Another area of focus could be on its potential use as a diagnostic agent for conditions such as methemoglobinemia and cyanide poisoning. Finally, there is potential for further research on the mechanism of action of Methylthioninium chloride, which could lead to a better understanding of its effects and potential therapeutic uses.

Synthesis Methods

Methylthioninium chloride can be synthesized through a variety of methods, including the reduction of nitrobenzene with a thiol in the presence of a suitable catalyst. In general, the synthesis of Methylthioninium chloride involves the reaction of 2-nitrobenzenesulfonamide with 2-methylthiophenol in the presence of a reducing agent such as zinc or iron, followed by the addition of hydrochloric acid to form the chloride salt.

Scientific Research Applications

Methylthioninium chloride has been extensively used in scientific research due to its unique properties. It has been used as a diagnostic agent for conditions such as methemoglobinemia and cyanide poisoning, where it acts as a reducing agent to convert the oxidized form of hemoglobin back to its functional state. It has also been used as a therapeutic agent for conditions such as Alzheimer's disease, where it has been shown to inhibit the aggregation of amyloid beta peptides.

properties

IUPAC Name

N-(2-methylsulfanylphenyl)-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S2/c1-20-12-8-4-2-6-10(12)14-21(18,19)13-9-5-3-7-11(13)15(16)17/h2-9,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUUKXRFFWHQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(methylsulfanyl)phenyl]-2-nitrobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.